1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-methoxyethyl)piperidine-3-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-METHOXYETHYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives
Preparation Methods
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-METHOXYETHYL)-3-PIPERIDINECARBOXAMIDE involves several steps. One efficient method includes the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine. This reaction enables the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form benzofuro[3,2-b]pyridines .
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-METHOXYETHYL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. Benzofuro[3,2-d]pyrimidine derivatives have been studied for their potential antileukemia activity. These compounds exhibit excellent selectivity and activity against leukemia cell lines, making them promising candidates for developing new antileukemia agents .
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-METHOXYETHYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-METHOXYETHYL)-3-PIPERIDINECARBOXAMIDE can be compared with other benzofuro[3,2-d]pyrimidine derivatives. Similar compounds include:
1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-ol: Known for its fungicidal activity.
Benzofuro[3,2-b]pyridines: These compounds are synthesized through similar annulation reactions and have diverse biological activities. The uniqueness of 1-(BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-METHOXYETHYL)-3-PIPERIDINECARBOXAMIDE lies in its specific structure and the resulting biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H22N4O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-methoxyethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H22N4O3/c1-25-10-8-20-19(24)13-5-4-9-23(11-13)18-17-16(21-12-22-18)14-6-2-3-7-15(14)26-17/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H,20,24) |
InChI Key |
KXHYUAOJPUDZPQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2=NC=NC3=C2OC4=CC=CC=C43 |
Origin of Product |
United States |
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